An In-Depth Technical Guide to 4-Methylpyrimidine-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Methylpyrimidine-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylpyrimidine-2-carbaldehyde (CAS No. 933745-52-9) is a heterocyclic aldehyde that represents a valuable and versatile building block in modern medicinal chemistry.[1][2] Its structure combines the biologically significant pyrimidine core with a reactive carbaldehyde functional group, offering a strategic scaffold for the synthesis of diverse molecular architectures. The pyrimidine ring is a "privileged scaffold," central to the structure of nucleobases and numerous FDA-approved drugs, while the aldehyde group serves as a key synthetic handle for elaboration and diversification. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and its significant potential in the field of drug discovery and development.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of immense biological importance. It forms the structural foundation of the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. This inherent biological relevance has driven extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.
In medicinal chemistry, the pyrimidine core is prized for its ability to engage with a wide array of biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, pyrimidine derivatives have found therapeutic applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The strategic placement of a methyl group and a reactive carbaldehyde on this scaffold, as in 4-methylpyrimidine-2-carbaldehyde, creates a highly valuable intermediate for constructing novel and potent therapeutic agents.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 4-methylpyrimidine-2-carbaldehyde is not broadly published, its key properties can be identified from supplier data and predicted based on its chemical structure.
Core Chemical Properties
A summary of the fundamental properties of 4-methylpyrimidine-2-carbaldehyde is presented in the table below.
| Property | Value | Reference |
| CAS Number | 933745-52-9 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₂O | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| SMILES | CC1=NC(=NC=C1)C=O | [1] |
| Purity (Typical) | ≥95% | [3][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Predicted Spectroscopic Characteristics
The structural features of 4-methylpyrimidine-2-carbaldehyde suggest a distinct spectroscopic signature that is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the methyl (CH₃) protons, typically in the δ 2.0-2.5 ppm range. The aldehyde proton (-CHO) would appear as a highly deshielded singlet far downfield, likely between δ 9.5-10.5 ppm. The two aromatic protons on the pyrimidine ring would present as doublets in the δ 7.0-9.0 ppm region, with their exact chemical shifts and coupling constants dependent on the electronic environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should feature a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift, typically δ 185-200 ppm.[6] The methyl carbon would appear at a high field (δ 15-25 ppm), while the four sp²-hybridized carbons of the pyrimidine ring would resonate in the aromatic region (δ 110-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected in the range of 1680–1715 cm⁻¹.[7] Other key signals would include C-H stretching from the methyl and aromatic groups (around 2800–3100 cm⁻¹) and characteristic C=N and C=C stretching vibrations from the pyrimidine ring (around 1450–1620 cm⁻¹).[8]
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 122 or 123, respectively).
Synthesis and Manufacturing Insights
Proposed Synthetic Workflow
A logical approach involves the construction of the 4-methylpyrimidine core followed by the introduction of the carbaldehyde group at the 2-position. A common strategy for installing functionality at the 2-position is to start with a precursor like thiourea.
Caption: Proposed synthetic workflow for 4-Methylpyrimidine-2-carbaldehyde.
Experimental Protocol: Reduction of Nitrile to Aldehyde (Step 4)
This protocol outlines the final step of the proposed synthesis, a critical transformation that requires carefully controlled conditions to prevent over-reduction to the alcohol.
Objective: To synthesize 4-Methylpyrimidine-2-carbaldehyde from 4-Methylpyrimidine-2-carbonitrile via reduction.
Materials:
-
4-Methylpyrimidine-2-carbonitrile (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (1.2 eq)
-
Anhydrous Toluene
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyrimidine-2-carbonitrile in anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent over-reduction of the aldehyde intermediate to the corresponding primary alcohol.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 2 M HCl at -78°C. Self-Validation: The formation of a precipitate (aluminum salts) and gas evolution indicates successful quenching of the reducing agent.
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any residual acid, while the brine wash aids in breaking emulsions and removing water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-methylpyrimidine-2-carbaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 4-methylpyrimidine-2-carbaldehyde is dictated by its two primary functional components: the electrophilic aldehyde group and the electron-deficient pyrimidine ring.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of synthetic transformations, making this molecule an ideal starting point for library synthesis.
Caption: Major reactivity pathways of the carbaldehyde group.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for generating amine diversity. The aldehyde can be condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield a new secondary or tertiary amine.
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into an alkene, enabling carbon-carbon bond formation and scaffold extension.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with mild reducing agents like sodium borohydride.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if a leaving group is present on the ring.
Applications in Drug Discovery
The true value of 4-methylpyrimidine-2-carbaldehyde lies in its application as a core intermediate for synthesizing libraries of compounds for drug discovery programs. The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic areas.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyrimidine core that often occupies the adenine-binding region of the ATP pocket. The aldehyde group on this scaffold allows for the systematic introduction of various side chains via reductive amination to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.
-
Anticancer Agents: Pyrimidine derivatives are central to many anticancer therapies. This building block can be used to synthesize novel compounds that target cell division, signaling pathways, or microtubule dynamics.
-
Anti-Infective Agents: The pyrimidine ring is also present in various antibacterial, antifungal, and antiviral drugs. 4-Methylpyrimidine-2-carbaldehyde serves as a starting point for creating new derivatives to combat drug-resistant pathogens.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be followed.
-
Hazard Class: While specific data is limited, aldehydes are generally considered harmful if swallowed and can cause skin and serious eye irritation.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde group.[2]
Conclusion
4-Methylpyrimidine-2-carbaldehyde is a high-value chemical intermediate poised for significant application in pharmaceutical research and development. Its combination of a biologically validated pyrimidine core and a synthetically versatile aldehyde handle provides medicinal chemists with a powerful tool for the design and synthesis of next-generation therapeutics. The strategic application of this building block will undoubtedly continue to fuel the discovery of novel drug candidates across a wide range of diseases.
References
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molecules, 27(19), 6593. Retrieved from [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2019). Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties. Molecules, 24(9), 1756. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Mansoura University. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 123-142. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(23), 5556. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 933745-52-9|4-Methylpyrimidine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 933745-52-9 4-Methylpyrimidine-2-carbaldehyde AKSci 3614DD [aksci.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Organic Syntheses Procedure [orgsyn.org]
